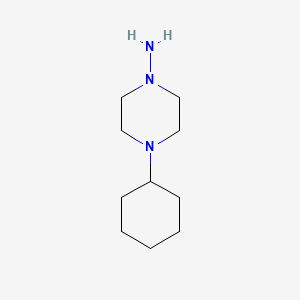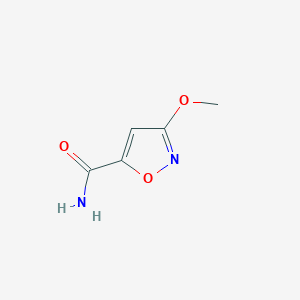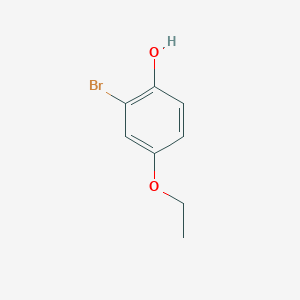
4-Phenyl-4-sulfanylidenebutan-2-one
Descripción general
Descripción
It is characterized by its molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Métodos De Preparación
4-Phenyl-4-sulfanylidenebutan-2-one can be synthesized through the reaction of 2-bromoacetophenone with potassium thioacetate . The reaction typically involves the following steps:
Reactants: 2-bromoacetophenone and potassium thioacetate.
Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions.
Product Isolation: The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Phenyl-4-sulfanylidenebutan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it to thioethers or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Phenyl-4-sulfanylidenebutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-4-sulfanylidenebutan-2-one involves its ability to undergo nucleophilic substitution reactions, where the thioacetate group can be replaced by other nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparación Con Compuestos Similares
4-Phenyl-4-sulfanylidenebutan-2-one can be compared with other similar compounds such as:
4′-Chloroacetophenone: Similar in structure but with a chloro group instead of a thioacetate group.
4′-(Methylthio)acetophenone: Contains a methylthio group instead of a thioacetate group.
2-Benzofuranyl methyl ketone: A different aromatic ring system but similar functional groups.
The uniqueness of this compound lies in its thioacetate group, which imparts distinct reactivity and applications compared to its analogs .
Propiedades
Número CAS |
15473-64-0 |
|---|---|
Fórmula molecular |
C10H10OS |
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
4-phenyl-4-sulfanylidenebutan-2-one |
InChI |
InChI=1S/C10H10OS/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clave InChI |
PRIZFTPMFAPSFD-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=S)C1=CC=CC=C1 |
SMILES canónico |
CC(=O)CC(=S)C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-Aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1646927.png)













